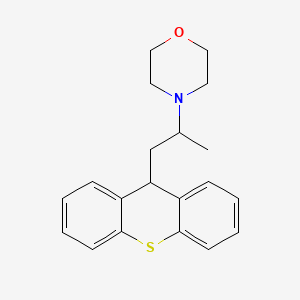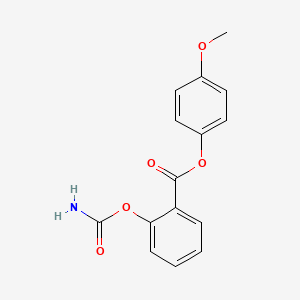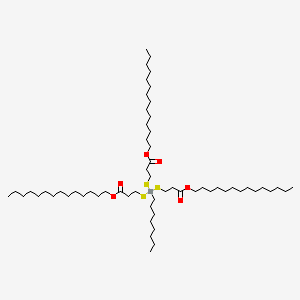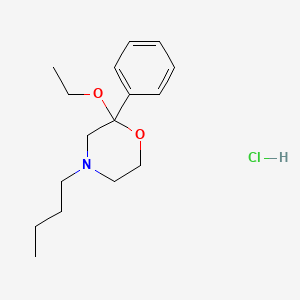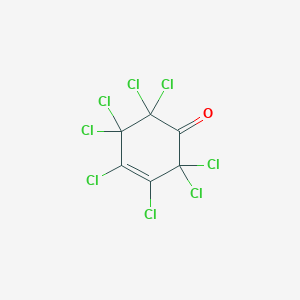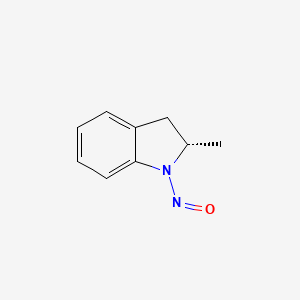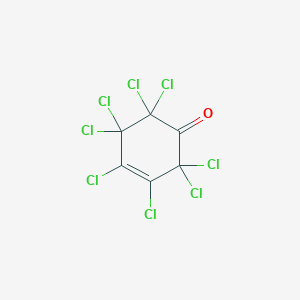
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromophenyl, chlorophenyl, and dimethylaminophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and amines. For this specific compound, the synthetic route may involve multiple steps, including the formation of intermediate compounds. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The process may involve the use of solid acid catalysts and ultrasonic irradiation to enhance reaction rates and yields . The scalability of this method makes it suitable for large-scale production in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen substitution reactions can replace bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the aggregation of polyglutamine sequences in proteins, which is relevant in the context of neurodegenerative diseases like Huntington’s Disease . The compound’s effects are mediated through its binding to target proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-3-((4-bromophenyl)amino)sulfonyl benzamide: Known for its inhibitory effects on protein aggregation.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Another benzamide derivative with distinct chemical properties.
Benzamide, 2-bromo-N-methyl-: A simpler benzamide derivative with different functional groups.
Uniqueness
The uniqueness of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)-2-hydroxy- lies in its complex structure, which imparts specific chemical reactivity and biological activity. The combination of bromophenyl, chlorophenyl, and dimethylaminophenyl groups makes it distinct from other benzamide derivatives, offering unique applications in research and industry.
Properties
CAS No. |
87444-03-9 |
|---|---|
Molecular Formula |
C25H24BrClN4O3 |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C25H24BrClN4O3/c1-30(2)19-13-7-16(8-14-19)22-25(27,15-28-18-11-9-17(26)10-12-18)24(34)31(22)29-23(33)20-5-3-4-6-21(20)32/h3-14,22,28,32H,15H2,1-2H3,(H,29,33) |
InChI Key |
CXUOOWLKKAGEPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


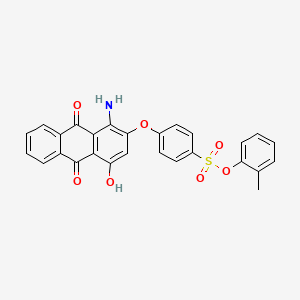

![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
